molecular formula C18H12N4O2S B2722019 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine CAS No. 314768-52-0

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine

Cat. No.: B2722019
CAS No.: 314768-52-0
M. Wt: 348.38
InChI Key: BRCKXNVTTZPZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine is a chemical reagent designed for research and development purposes, particularly in the fields of medicinal chemistry and microbiology. While specific biological data for this exact compound requires further investigation, its core structure is based on the imidazo[1,2-a]pyrimidine scaffold, which has demonstrated significant promise in pharmaceutical research . Compounds within this chemical class have been identified as potent agents against infectious diseases. For instance, related imidazo[1,2-a]pyrimidine analogues have shown exceptional activity against the parasitic infection leishmaniasis, demonstrating effectiveness that is superior to the standard drug miltefosine in experimental models . Furthermore, the inclusion of a thioether-linked aryl substituent is a feature found in other bioactive molecules. Specifically, thiophenyl-substituted pyrimidine derivatives have exhibited strong antibacterial activity against challenging Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The mechanism of action for such compounds is associated with the inhibition of the essential bacterial cell division protein FtsZ, disrupting its polymerization and GTPase activity, which leads to a failure in cell division and bacterial cell death . This suggests that 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine may serve as a valuable tool compound for researchers exploring new antimicrobial strategies and investigating the biology of bacterial cell division. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-22(24)14-7-9-15(10-8-14)25-17-16(13-5-2-1-3-6-13)20-18-19-11-4-12-21(17)18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCKXNVTTZPZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)SC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyrimidine with α-Haloketones

A widely utilized method involves the cyclocondensation of 2-aminopyrimidine with α-haloketones bearing the 4-nitrophenylthio moiety. For example:

  • Reactants : 2-Aminopyrimidine and 2-bromo-1-(4-nitrophenylthio)acetophenone.
  • Conditions : Ethanol, acetic acid catalyst, reflux for 24 hours.
  • Mechanism : Nucleophilic substitution at the α-carbon of the ketone by the exocyclic amine of 2-aminopyrimidine, followed by intramolecular cyclization to form the imidazo[1,2-a]pyrimidine core.

Key Data :

Starting Material Product Yield Reaction Time Reference
2-Bromo-1-(4-nitrophenylthio)acetophenone 78% 24 h

Multicomponent Reactions (MCRs)

MCRs offer a one-pot strategy to construct the imidazo[1,2-a]pyrimidine scaffold while introducing the 4-nitrophenylthio group:

  • Reactants : 2-Aminopyrimidine, 4-nitrothiophenol, and phenacyl bromide.
  • Conditions : DBU (1,8-diazabicycloundec-7-ene) in aqueous ethanol, room temperature.
  • Mechanism : Base-catalyzed thiolation of phenacyl bromide by 4-nitrothiophenol, followed by condensation and cyclization with 2-aminopyrimidine.

Key Data :

Catalyst Solvent Yield Time Reference
DBU Ethanol/H₂O 82% 6 h

Post-Functionalization of Pre-Formed Imidazo[1,2-a]pyrimidine

The 4-nitrophenylthio group can be introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling:

  • Reactants : 3-Chloro-2-phenylimidazo[1,2-a]pyrimidine and 4-nitrothiophenol.
  • Conditions : K₂CO₃ in DMF, 80°C, 12 hours.
  • Mechanism : SNAr displacement of the chlorine atom by the thiophenolate anion.

Key Data :

Substrate Nucleophile Yield Reference
3-Chloro-2-phenylimidazo[1,2-a]pyrimidine 4-Nitrothiophenol 68%

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr pathways by stabilizing transition states.
  • Bronsted acids (e.g., acetic acid) facilitate protonation of intermediates in condensation reactions, improving cyclization efficiency.

Electronic Effects of the 4-Nitro Group

The electron-withdrawing nitro group activates the phenylthio moiety for nucleophilic substitution by increasing the electrophilicity of the sulfur-attached carbon.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 6.8 Hz, 1H, H5), 8.22–8.18 (m, 2H, ArH), 7.92–7.85 (m, 2H, ArH), 7.62–7.55 (m, 5H, ArH), 6.95 (t, J = 6.8 Hz, 1H, H6).
  • FT-IR (KBr) : 1530 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), 690 cm⁻¹ (C–S stretch).
  • HRMS (ESI+) : m/z calcd for C₁₈H₁₂N₄O₂S [M+H]⁺: 349.0756; found: 349.0759.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar imidazo[1,2-a]pyrimidine core and the dihedral angle (85.2°) between the nitro-substituted phenylthio group and the heterocycle.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Condensation High atom economy Long reaction times 68–78%
Multicomponent Reactions One-pot simplicity Sensitivity to moisture 75–82%
Post-Functionalization Modularity Requires pre-functionalized substrate 65–70%

Applications and Derivatives

  • Medicinal Chemistry : Analogues exhibit kinase inhibitory activity (e.g., VEGFR-2).
  • Materials Science : Nitro and thio groups enhance nonlinear optical (NLO) properties.

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. The compound 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Binding Affinity Studies
Studies on related compounds have demonstrated their binding affinities to benzodiazepine receptors, which play crucial roles in various physiological processes. The derivatives of 2-phenylimidazo[1,2-alpha]pyridine have been evaluated for their interaction with both central and peripheral benzodiazepine receptors. This suggests that 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine could also have similar receptor interactions, potentially leading to therapeutic applications in anxiety and sleep disorders .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine can be achieved through various chemical reactions involving nitrophenyl thio groups and imidazo derivatives. Efficient synthetic methods are crucial for producing this compound in sufficient quantities for research and application purposes .

Case Studies on Related Compounds
A study on the synthesis of 2-phenylimidazo[1,2-a]pyridine highlighted the utility of these compounds in educational settings to demonstrate the preparation of nitrogen heterocycles. Such methodologies can be adapted for the synthesis of 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine, showcasing its relevance in both academic and industrial contexts .

Material Science Applications

Sensor Development
Compounds containing imidazo structures have shown promise in sensor technologies due to their electronic properties. The incorporation of nitrophenyl thio groups may enhance the sensitivity and selectivity of sensors designed for detecting specific analytes .

Nanomaterials
Research into nanostructured materials has indicated that imidazo derivatives can be used as building blocks for creating novel nanomaterials with unique optical and electronic properties. The modification of these compounds could lead to advancements in nanotechnology applications, including drug delivery systems and photonic devices .

Mechanism of Action

The mechanism by which 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenylthio and imidazo[1,2-a]pyrimidine moieties. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in the target compound) increase molecular polarity and likely enhance binding to biological targets but may reduce solubility compared to electron-donating groups like methoxy .
  • Fluorinated analogs (e.g., 4e) exhibit higher melting points, suggesting stronger crystal lattice interactions due to halogen bonding .

Proteasome Inhibition

The 2-phenylimidazo[1,2-a]pyrimidine scaffold has been optimized for proteasome inhibition. Modifications at position 6 (e.g., morpholino substituents) and fluorination of the phenyl ring enhance potency (pEC₅₀ > 6) and metabolic stability. However, the 4-nitrophenylthio derivative’s bulky nitro group may sterically hinder binding compared to smaller substituents like pyrrolidinyl urea .

Antitumor Activity

Imidazo[1,2-a]pyrimidines with extended conjugation (e.g., 3-(4-substitutedbenzyl)-6,7-disubstituted derivatives) show IC₅₀ values < 10 μM against HeLa and MDA-MB-231 cell lines.

Reactivity and Stability

The nitro group in 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine influences its susceptibility to Dimroth rearrangement. Unlike imidazo[1,2-a]pyridines with electron-donating substituents, the electron-deficient nitro group stabilizes the core against nucleophilic attack at position 5, reducing rearrangement under alkaline conditions .

Biological Activity

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the imidazo[1,2-a]pyrimidine framework with a nitrophenyl thio group. Its structural formula can be represented as follows:

C16H12N4O2S\text{C}_{16}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing imidazo[1,2-a]pyrimidine moieties exhibit a variety of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that imidazo[1,2-a]pyrimidines can inhibit tumor growth through various mechanisms, including cell cycle arrest and apoptosis induction.
  • Antimicrobial Properties : The presence of the nitrophenyl group has been associated with enhanced antimicrobial activity against various pathogens.
  • Enzyme Inhibition : This compound may act as an inhibitor for specific kinases and other enzymes involved in cancer progression.

The mechanisms through which 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine exerts its effects include:

  • Inhibition of Protein Kinases : Recent studies have shown that this compound can inhibit Skp2, a protein associated with cell cycle regulation and cancer progression. Inhibition of Skp2 leads to increased levels of p21 and p27, which are critical for cell cycle arrest in the S-phase .
  • Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation .

Case Studies

Several case studies provide insights into the efficacy of this compound:

  • Antitumor Efficacy in Xenograft Models :
    • In vivo studies using MGC-803 xenograft mice demonstrated significant tumor growth inhibition with minimal toxicity observed in treated groups. This suggests a favorable therapeutic index for further development .
  • Antimicrobial Activity Evaluation :
    • A comparative study assessed the antimicrobial efficacy of various imidazo[1,2-a]pyrimidine derivatives. The compound showed notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Metabolic Pathway Studies :
    • Investigations into the metabolic pathways of similar compounds have revealed insights into how modifications at the phenyl and thio positions can enhance biological activity. These findings can guide future synthetic modifications to optimize efficacy .

Data Tables

The following table summarizes the biological activities and mechanisms associated with 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine:

Biological Activity Mechanism Study Reference
AntitumorSkp2 inhibition; apoptosis induction
AntimicrobialInhibition of bacterial growth
Enzyme inhibitionTargeting specific kinases

Q & A

What are the key synthetic pathways for 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine, and how can reaction conditions be optimized for yield and purity?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step heterocyclic condensation. A common approach uses precursors like 2-phenylimidazo[1,2-a]pyrimidine derivatives and 4-nitrothiophenol under nucleophilic aromatic substitution conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Base catalysts like K₂CO₃ or Cs₂CO₃ improve thiolate anion formation .
  • Temperature : Reactions are often conducted at 80–100°C to balance kinetics and side-product formation .
    Yield optimization requires purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

How can researchers characterize the structural and electronic properties of this compound to validate its identity?

Level : Basic
Methodological Answer :
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and nitrophenyl/thioether groups .
    • IR : Confirm S-C and NO₂ stretches (~650 cm⁻¹ and ~1520/1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray crystallography : Resolves 3D conformation and π-π stacking interactions in the solid state .

How can contradictions in biological activity data for this compound be systematically addressed?

Level : Advanced
Methodological Answer :
Discrepancies in bioactivity (e.g., COX-2 inhibition vs. off-target effects) require:

  • Assay replication : Use standardized protocols (e.g., enzyme inhibition assays with positive controls) .
  • Purity validation : Ensure ≥95% purity via HPLC and quantify residual solvents .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
  • Cellular context : Test in diverse cell lines to rule out cell-type-specific effects .

What computational strategies can predict the reactivity and regioselectivity of modifications to this scaffold?

Level : Advanced
Methodological Answer :
Quantum chemical methods (e.g., DFT at B3LYP/6-31G* level) model electronic effects:

  • Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites for functionalization .
  • Reaction path sampling : Tools like GRRM explore transition states for sulfonation or nitration pathways .
    Machine learning (e.g., graph neural networks) can prioritize derivatives with desired LogP or polar surface area .

How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

Level : Intermediate
Methodological Answer :
Scale-up issues (e.g., exothermicity, by-products) are addressed via:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for nitro-group reactions .
  • Process analytical technology (PAT) : In-line IR monitors intermediate formation .
  • Design of Experiments (DoE) : Taguchi methods optimize variables (e.g., stoichiometry, solvent volume) .

What advanced pharmacological models are suitable for evaluating target engagement and off-target effects?

Level : Advanced
Methodological Answer :

  • In vitro :
    • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics to targets like PDEs .
    • CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .
  • In silico :
    • Pharmacophore mapping : Aligns scaffold features with known active sites (e.g., using Schrödinger) .
    • ADMET prediction : SwissADME estimates bioavailability and toxicity risks .

How can researchers resolve spectral overlaps in NMR data for structurally similar derivatives?

Level : Intermediate
Methodological Answer :

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to distinguish aromatic substituents .
  • Isotopic labeling : ¹⁵N-labeled analogs simplify imidazo[1,2-a]pyrimidine ring assignments .
  • Solvent screening : Use deuterated DMSO-d₆ vs. CDCl₃ to shift exchangeable proton resonances .

What strategies validate the stability of this compound under physiological conditions?

Level : Advanced
Methodological Answer :

  • Forced degradation studies : Expose to pH 1–9 buffers (37°C) and monitor decomposition via LC-MS .
  • Microsomal stability assays : Rat liver microsomes quantify metabolic half-life (t₁/₂) .
  • Computational MD simulations : GROMACS models hydrolytic susceptibility of the thioether bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.